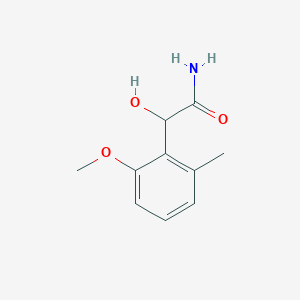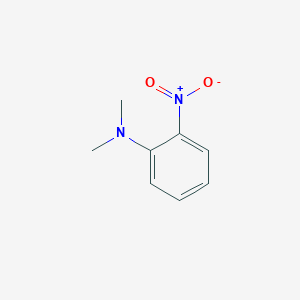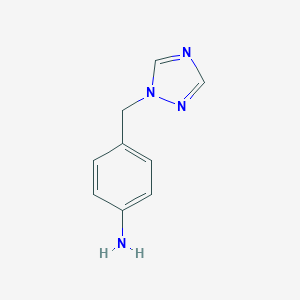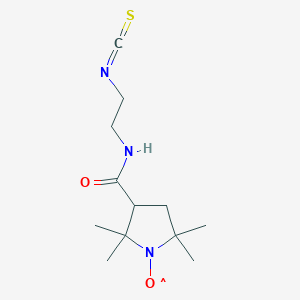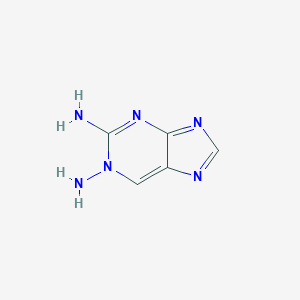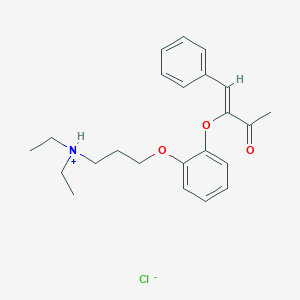![molecular formula C34H32FeN4O4 B022852 3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+) CAS No. 104244-10-2](/img/structure/B22852.png)
3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)
Übersicht
Beschreibung
Häm ist ein organisches, ringförmiges Molekül, das eine entscheidende Rolle in verschiedenen biologischen Prozessen spielt. Es besteht aus vier Pyrrolringen, die zusammen eine Tetrapyrrolstruktur bilden. Diese Struktur ermöglicht es Häm, ein Eisenmolekül in seinem Zentrum zu halten, was es zu einem eisenhaltigen Porphyrin macht. Häm ist essentiell für den Sauerstofftransport im Blutkreislauf und ist ein wichtiger Bestandteil von Hämoglobin und Myoglobin. Es ist auch an Elektronentransport und verschiedenen Redoxreaktionen im Körper beteiligt .
Herstellungsmethoden
Synthetische Wege und Reaktionsbedingungen: Häm kann durch eine Reihe enzymatischer Reaktionen synthetisiert werden, die als Porphyrinsyntheseweg bekannt sind. Der Prozess beginnt mit der Kondensation von Glycin und Succinyl-CoA zur Bildung von δ-Aminolävulinat (ALA). Es folgen mehrere Schritte, die ALA in Porphobilinogen, Hydroxymethylbilane, Uroporphyrinogen III, Koproporphyrinogen III, Protoporphyrinogen IX und schließlich Protoporphyrin IX umwandeln, das dann mit Eisen zu Häm kombiniert wird .
Industrielle Produktionsmethoden: Die industrielle Produktion von Häm erfolgt häufig durch mikrobielle Synthese. Gentechnisch veränderte Bakterien wie Bacillus subtilis werden verwendet, um Häm durch Stoffwechsel-Engineering zu produzieren. Diese Methode ist vorteilhaft, da sie die Verwendung von Tierblut vermeidet und die genetische Stabilität erhöht. Der Produktionsprozess beinhaltet die Optimierung der Expression von Häm-Synthesemodulen und Fermentationsprozessen, wie z. B. der Eisenversorgung .
Chemische Reaktionsanalyse
Arten von Reaktionen: Häm unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Es spielt aufgrund seiner Fähigkeit, Sauerstoffmoleküle zu transportieren, eine kritische Rolle bei Redoxreaktionen. Häm kann auch an Peroxidase-Reaktionen teilnehmen, bei denen es als Elektronenquelle dient .
Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in Hämreaktionen verwendet werden, umfassen Sauerstoff, Wasserstoffperoxid und verschiedene Enzyme wie Cytochrom P450. Diese Reaktionen finden typischerweise unter physiologischen Bedingungen statt, z. B. in Gegenwart spezifischer Enzyme und Kofaktoren .
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die bei Hämreaktionen gebildet werden, sind Biliverdin und Bilirubin, die während des Katabolismus von Häm entstehen. Diese Produkte werden als Gallenpigmente ausgeschieden .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Heme can be synthesized through a series of enzymatic reactions known as the porphyrin synthesis pathway. The process begins with the condensation of glycine and succinyl-CoA to form delta-aminolevulinic acid (ALA). This is followed by several steps that convert ALA into porphobilinogen, hydroxymethylbilane, uroporphyrinogen III, coproporphyrinogen III, protoporphyrinogen IX, and finally protoporphyrin IX, which is then combined with iron to form heme .
Industrial Production Methods: Industrial production of heme often involves microbial synthesis. Engineered bacteria, such as Bacillus subtilis, are used to produce heme through metabolic engineering. This method is advantageous as it avoids the use of animal blood and enhances genetic stability. The production process involves optimizing the expression of heme synthetic modules and fermentation processes, such as iron supply .
Analyse Chemischer Reaktionen
Types of Reactions: Heme undergoes various chemical reactions, including oxidation, reduction, and substitution. It plays a critical role in redox reactions due to its ability to carry oxygen molecules. Heme can also participate in peroxidase reactions, where it serves as an electron source .
Common Reagents and Conditions: Common reagents used in heme reactions include oxygen, hydrogen peroxide, and various enzymes such as cytochrome P450. These reactions typically occur under physiological conditions, such as in the presence of specific enzymes and cofactors .
Major Products Formed: The major products formed from heme reactions include biliverdin and bilirubin, which are produced during the catabolism of heme. These products are excreted as bile pigments .
Wissenschaftliche Forschungsanwendungen
Häm hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung. In der Chemie wird es als Katalysator in verschiedenen Redoxreaktionen verwendet. In der Biologie ist Häm essentiell für den Sauerstofftransport und die Elektronenübertragung. In der Medizin wird Häm zur Behandlung von Anämie und als Nahrungsergänzungsmittel bei Eisenmangel eingesetzt. Hämhaltige Proteine werden auch in der Lebensmittelverarbeitung und als antibakterielle Mittel eingesetzt .
Wirkmechanismus
Häm übt seine Wirkungen durch die Bindung an spezifische Proteine und Enzyme aus. Es dient als Kofaktor für verschiedene Proteine, die am Sauerstofftransport, der Elektronenübertragung und Redoxreaktionen beteiligt sind. Häm kann auch als Signalmolekül fungieren und die Aktivität von Transkriptionsfaktoren, Kinasen und Ionenkanälen regulieren. Die Bindung von Häm an diese molekularen Ziele induziert Konformationsänderungen, die ihre Aktivität modulieren .
Wirkmechanismus
Heme exerts its effects by binding to specific proteins and enzymes. It serves as a cofactor for various proteins involved in oxygen transport, electron transfer, and redox reactions. Heme can also act as a signaling molecule, regulating the activity of transcription factors, kinases, and ion channels. The binding of heme to these molecular targets induces conformational changes that modulate their activity .
Vergleich Mit ähnlichen Verbindungen
Häm ist anderen eisenhaltigen Porphyrinen ähnlich, wie z. B. Hämin und Chlorophyll. Hämin ist eine oxidierte Form von Häm und ist an der Regulierung der Hämsynthese und der enzymatischen Aktivität beteiligt. Chlorophyll hingegen enthält anstelle von Eisen ein Magnesiumion und wird bei der Photosynthese verwendet. Häm ist einzigartig in seiner Fähigkeit, Sauerstoff zu binden und an Redoxreaktionen teilzunehmen, was es für verschiedene biologische Prozesse unerlässlich macht .
Referenzen
Eigenschaften
IUPAC Name |
3-[18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoic acid;iron(2+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H34N4O4.Fe/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;/h7-8,13-16H,1-2,9-12H2,3-6H3,(H4,35,36,37,38,39,40,41,42);/q;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KABFMIBPWCXCRK-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C=C)C)C=C)C)CCC(=O)O)CCC(=O)O.[Fe+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H32FeN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
616.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14875-96-8 | |
| Record name | Iron protoporphyrin IX | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014875968 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ferrate(2-), [7,12-diethenyl-3,8,13,17-tetramethyl-21H,23H-porphine-2,18-dipropanoato(4-)-.kappa.N21,.kappa.N22,.kappa.N23,.kappa.N24]-, hydrogen (1:2), (SP-4-2)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ferrate(2-), [7,12-diethenyl-3,8,13,17-tetramethyl-21H,23H-porphine-2,18-dipropanoato(4-)-κN21,κN22,κN23,κN24]-, hydrogen (1:2), (SP-4-2) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FERROHEME | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42VZT0U6YR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


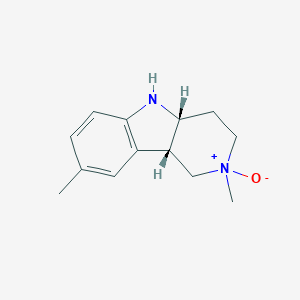
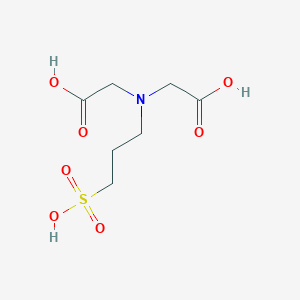
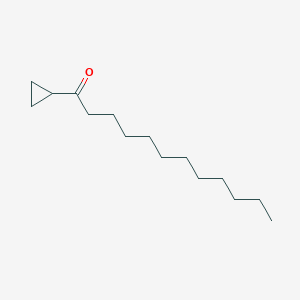
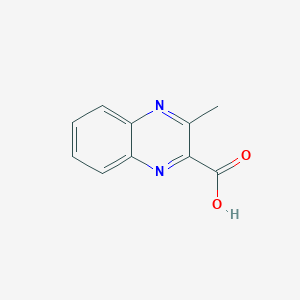

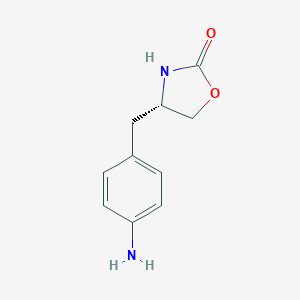
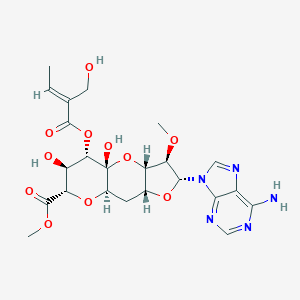
![4-[4-[bis(oxiran-2-ylmethyl)amino]phenoxy]-N,N-bis(oxiran-2-ylmethyl)aniline](/img/structure/B22788.png)
